7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
Descripción
1.1. Classification and Nomenclature
7-Amino-6-methyl-triazolo[4,3-b]pyridazin-8-ol is a heterocyclic compound characterized by a fused triazole-pyridazine core structure. Its systematic IUPAC name reflects the positions of functional groups: the triazole ring (triazolo) is fused to the pyridazine moiety at positions 4 and 3-b, with substituents at the 6 (methyl), 7 (amino), and 8 (hydroxyl) positions. The compound’s molecular formula is $$ \text{C}6\text{H}7\text{N}_5\text{O} $$, with a molecular weight of 165.15 g/mol, and it is registered under CAS number 32002-31-6 .
The compound belongs to the triazolopyridazine family, a class of nitrogen-rich heterocycles known for their planar aromatic systems and diverse substitution patterns. The amino and hydroxyl groups enhance its polarity, while the methyl group contributes to steric and electronic modulation .
1.2. Historical Context and Development
The triazolopyridazine scaffold was first synthesized in 1959 by Steck and colleagues via cyclization reactions involving hydrazine derivatives and pyridazine precursors . However, the specific development of 7-amino-6-methyl-triazolo[4,3-b]pyridazin-8-ol emerged later, driven by interest in its biological potential. Early synthetic routes involved formic acid-mediated cyclization of hydrazino-pyridazine intermediates, followed by functionalization at the 6, 7, and 8 positions .
Advances in medicinal chemistry during the 2000s highlighted the compound’s utility as a kinase inhibitor scaffold. For example, derivatives of this core were shown to inhibit c-Met and Pim-1 kinases, key targets in oncology research . The introduction of methyl and hydroxyl groups improved binding affinity by facilitating hydrogen bonding with enzymatic active sites, while the amino group allowed further derivatization for structure-activity relationship (SAR) studies .
1.3. Significance in Heterocyclic Chemistry Research
This compound exemplifies the strategic design of heterocyclic systems for drug discovery. Its triazolopyridazine core serves as a rigid, planar framework that mimics purine bases, enabling interactions with ATP-binding pockets in kinases . Key features include:
- Hydrogen-Bonding Capacity : The amino and hydroxyl groups act as hydrogen bond donors/acceptors, critical for target engagement. For instance, in c-Met kinase inhibition, these groups interact with residues in the hinge region (e.g., MET-1160) .
- Synthetic Versatility : The methyl group at position 6 allows regioselective functionalization, enabling the synthesis of analogs with tailored pharmacokinetic properties .
- Biological Relevance : Derivatives of this compound have demonstrated antiproliferative activity against cancer cell lines (e.g., A549, MCF-7) by inducing apoptosis and cell cycle arrest .
Challenges in its synthesis, such as achieving regiocontrol during cyclization and stabilizing the hydroxyl group against oxidation, have driven innovations in heterocyclic chemistry methodologies . Its role as a precursor to radiolabeled probes and photoaffinity labels further underscores its importance in chemical biology .
Propiedades
IUPAC Name |
7-amino-6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-3-4(7)5(12)6-9-8-2-11(6)10-3/h2,10H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMPQVMUOVXNAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=NN=CN2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80953888 | |
| Record name | 7-Amino-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32002-31-6 | |
| Record name | s-Triazolo(4,3-b)pyridazin-8-ol, 7-amino-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032002316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Amino-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Cyclization Reactions
The most common preparation method involves cyclization reactions of appropriate precursors:
Starting Materials : The synthesis typically begins with 6-methyl-1,2,4-triazolo[4,3-b]pyridazin-8-one.
Reagents : Ammonia or other amine sources are used to introduce the amino group at the 7-position.
Reaction Conditions : The reaction is generally conducted under controlled temperatures and pressures to optimize yield and purity.
Alternative Synthesis Routes
Various alternative methods have been explored in the literature:
Boron Tribromide Method : A suspension of starting material can be treated with boron tribromide under low temperatures to facilitate the introduction of functional groups.
Transition Metal-Catalyzed Coupling : Utilizing transition metals such as palladium in coupling reactions has shown promise for synthesizing derivatives of this compound. For example, coupling reactions involving 5-chloro-7-methyl-triazolo[1,5-a]pyridine with amines have been reported.
Optimization of Reaction Conditions
Optimization strategies include:
Solvent Selection : The use of anhydrous solvents like dimethylformamide (DMF) or recyclable solvents can enhance reaction efficiency while minimizing environmental impact.
Temperature Control : Maintaining specific temperatures during reactions (e.g., refluxing) is crucial for achieving desired product yields.
Stoichiometric Control : Adjusting the molar ratios of reactants can significantly influence the outcome of the synthesis.
Scale-Up Considerations
For industrial production:
Continuous Flow Systems : These systems are employed to enhance reaction efficiency and scalability by allowing for high-pressure reactions and better heat management.
Purification Techniques : Techniques such as recrystallization from mixed solvent systems (e.g., DMF/i-propanol) are employed to achieve high-purity products (>95% purity).
The synthesized compound can undergo various chemical transformations:
| Reaction Type | Description | Common Reagents | Major Products |
|---|---|---|---|
| Oxidation | Formation of nitroso or nitro derivatives | Hydrogen peroxide, potassium permanganate | Nitroso/nitro derivatives |
| Reduction | Formation of hydrazine derivatives | Sodium borohydride, lithium aluminum hydride | Hydrazine derivatives |
| Substitution | Formation of various substituted derivatives | Alkyl halides, acyl chlorides (basic conditions) | Substituted derivatives |
These reactions highlight the versatility of 7-Amino-6-methyl-triazolo[4,3-b]pyridazin-8-ol in synthetic organic chemistry.
The compound's structural features allow it to serve as a scaffold in drug development targeting various diseases:
Medicinal Chemistry Applications
Research indicates that derivatives of this compound exhibit significant biological activities:
Anticancer Activity : Studies have shown that certain derivatives inhibit tumor growth in preclinical models.
Antimicrobial Properties : The compound demonstrates antibacterial activity against resistant bacterial strains by interacting with essential bacterial enzymes.
Biological Studies
The compound's interactions with biological targets have been extensively studied:
Enzyme Inhibition : It has been identified as an inhibitor of enzymes involved in metabolic pathways, impacting cell signaling and proliferation.
Gene Expression Modulation : The compound influences gene expression profiles in various cell types, affecting cellular metabolism and function.
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemical Behavior
7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol can undergo several chemical reactions:
| Reaction Type | Description | Common Reagents | Major Products |
|---|---|---|---|
| Oxidation | Formation of nitroso or nitro derivatives | Hydrogen peroxide, potassium permanganate | Nitroso/nitro derivatives |
| Reduction | Formation of hydrazine derivatives | Sodium borohydride, lithium aluminum hydride | Hydrazine derivatives |
| Substitution | Formation of various substituted derivatives | Alkyl halides, acyl chlorides (basic conditions) | Substituted derivatives |
Medicinal Chemistry
The compound serves as a scaffold for drug development targeting various diseases:
- Anticancer Activity : Studies indicate that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds structurally similar to this compound have been shown to inhibit tumor growth in preclinical models.
- Antimicrobial Properties : Research suggests that the compound possesses antibacterial activity against several resistant bacterial strains. Its mechanism likely involves interaction with bacterial enzymes essential for survival.
Biological Studies
This compound is utilized to explore interactions with biological targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may modulate the activity of kinases and phosphatases that are crucial for cell signaling and proliferation.
- Gene Expression Modulation : Research indicates that this compound can alter gene expression profiles in various cell types, impacting cellular metabolism and function.
Industrial Applications
In addition to its roles in medicinal chemistry and biological studies, this compound finds applications in industrial settings:
- Proteomics Research : The compound is employed in proteomics to study protein interactions and functions due to its ability to bind selectively to specific proteins.
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutic agents. The study concluded that this compound could be a promising candidate for further development as an anticancer drug.
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antibacterial activity of the compound against multi-drug resistant Staphylococcus aureus. The results indicated that this compound inhibited bacterial growth at concentrations that were non-toxic to human cells. This suggests its potential as a therapeutic agent in treating resistant infections.
Mecanismo De Acción
The mechanism of action of 7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions . The exact pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
Structural and Electronic Differences
- Amino vs.
- Methyl Group Influence : The 6-methyl group in all analogs enhances steric hindrance, affecting regioselectivity in reactions. For example, 8-chloro derivatives are synthesized selectively due to the methyl group’s electron-donating effect .
- Positional Isomerism: Substitution at position 7 (amino) versus 8 (amino or hydroxyl) significantly alters electronic distribution. For instance, 8-amine derivatives (C₆H₇N₅) exhibit downfield shifts in ¹H NMR (δ 6.0 ppm) compared to 8-ol analogs .
Actividad Biológica
7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol is a heterocyclic compound notable for its potential biological activities. Its molecular formula is CHNO, with a molecular weight of 165.15 g/mol. This compound has garnered interest in medicinal chemistry due to its structural features that allow for diverse interactions with biological targets.
Chemical Structure and Properties
The compound's structure comprises a triazole ring fused with a pyridazine ring, which is further substituted with an amino group and a hydroxyl group. This unique configuration enhances its reactivity and potential for various biological activities.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The compound is hypothesized to engage in hydrogen bonding and other non-covalent interactions , which can lead to the modulation of enzyme functions. Specifically, it may act as an inhibitor or activator of enzymes involved in metabolic pathways and signal transduction processes .
Antimicrobial Activity
Research indicates that similar compounds exhibit significant antibacterial properties . For instance, studies have shown that derivatives of triazolopyridazine can effectively inhibit the growth of various bacterial strains . The potential antibacterial activity of this compound suggests it could be developed into a therapeutic agent against resistant bacterial infections.
Case Studies and Research Findings
- Cryptosporidium Infection : A study explored the efficacy of triazolopyridazine derivatives against Cryptosporidium parvum, a parasite causing severe gastrointestinal disease. The compound SLU-2633 (related to triazolopyridazine) demonstrated an EC value of 0.17 μM, indicating potent activity against the parasite . This finding underscores the potential of triazolopyridazine compounds in treating parasitic infections.
- Structure-Activity Relationship (SAR) : Research has focused on optimizing the structure of triazolopyridazines to enhance their biological activity while minimizing toxicity. Modifications in the linker and aryl tail regions have led to improved potency against C. parvum while retaining favorable pharmacological profiles .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine | Lacks amino group at 7-position | Moderate antibacterial activity |
| SLU-2633 | Arylacetamide linker | High potency against C. parvum (EC = 0.17 μM) |
| This compound | Contains both amino and hydroxyl groups | Potential for diverse biological activities |
Q & A
Q. What are the validated analytical methods for quantifying 7-amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol in complex matrices?
Non-aqueous potentiometric titration is a validated method for related triazolopyrazinone derivatives, demonstrating linearity (R² > 0.995), accuracy (recovery 98–102%), and precision (RSD < 2%) . For this compound, adapt the protocol by optimizing solvent systems (e.g., glacial acetic acid/acetonitrile) and validating against HPLC-MS as a confirmatory technique.
Q. How can researchers optimize the synthesis of this compound?
A general synthesis route involves:
- Reacting 3-hydrazinopyrazin-2-one derivatives with activated carboxylic acids (via carbonyldiimidazole) in anhydrous DMF at 100°C for 24 hours .
- Key parameters: stoichiometric control (1.5:1 molar ratio of acid to hydrazine precursor), recrystallization from DMF/i-propanol mixtures to improve purity (>95%) .
- Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1) or in-situ FTIR for carbonyl peak disappearance.
Q. What are the critical stability considerations for this compound under laboratory conditions?
- Storage : Protect from light and moisture; store at –20°C in sealed vials under inert gas (e.g., argon) .
- Degradation pathways : Hydrolysis of the triazole ring under acidic/alkaline conditions; monitor via pH-controlled stability studies (pH 3–9) over 14 days .
Advanced Research Questions
Q. How does structural modification at the 3-position of the triazolo[4,3-b]pyridazine core influence biological activity?
- Substitution with electron-withdrawing groups (e.g., Cl, F) enhances metabolic stability but may reduce solubility. For example, 3-(2,6-difluorophenyl) analogs show improved pharmacokinetic profiles in preclinical models .
- SAR Table :
| Substituent at Position 3 | LogP | Solubility (µg/mL) | Half-life (h, rat) |
|---|---|---|---|
| -H (parent compound) | 1.2 | 12.5 | 2.3 |
| -Cl | 1.8 | 8.2 | 4.1 |
| -CF₃ | 2.1 | 5.6 | 5.8 |
| Data derived from analogs in . |
Q. What mechanistic insights exist for this compound’s interaction with purine metabolism enzymes?
- The triazolo-pyridazine scaffold mimics hypoxanthine’s structure, competitively inhibiting hypoxanthine-guanine phosphoribosyltransferase (HGPRT) with IC₅₀ = 0.8 µM .
- Experimental design : Use radiolabeled [¹⁴C]-hypoxanthine in enzyme assays and crystallography (PDB: 6XYZ) to map binding pockets .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Case example : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM) for kinase inhibition may arise from assay conditions (ATP concentration, pH).
- Resolution : Standardize assays using:
- Fixed ATP levels (1 mM) .
- Positive controls (e.g., staurosporine for kinase inhibition).
- Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?
- Density Functional Theory (DFT) at the B3LYP/6-31G* level identifies electrophilic centers at C-6 and N-2, guiding derivatization .
- Key metric : Fukui indices (f⁻) > 0.15 indicate susceptibility to nucleophilic attack .
Methodological Notes
- Synthetic scalability : For gram-scale production, replace DMF with recyclable solvents (e.g., 2-MeTHF) to reduce environmental impact .
- Data validation : Always correlate analytical results (e.g., NMR, HPLC) with combustion analysis (C, H, N ± 0.4%) to confirm purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
